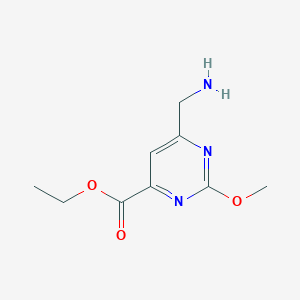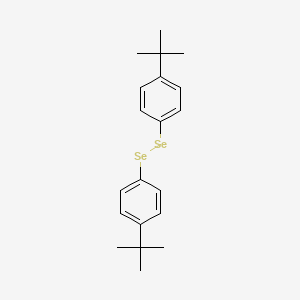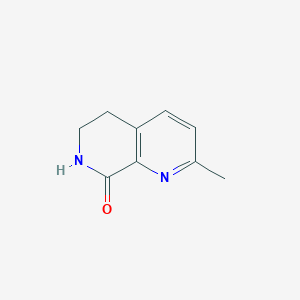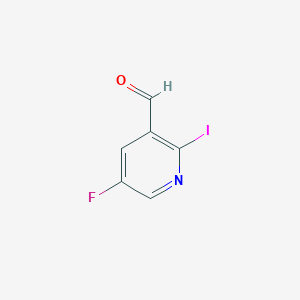
5-Fluoro-2-iodonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-iodonicotinaldehyde is an organic compound with the molecular formula C6H3FINO and a molecular weight of 250.99 g/mol . This compound is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are replaced by fluorine and iodine atoms, respectively. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodonicotinaldehyde can be achieved through various methods. One common approach involves the iodination of 5-fluoronicotinaldehyde using iodine and a suitable oxidizing agent . Another method includes the use of Suzuki-Miyaura coupling reactions, where 5-fluoro-2-bromonicotinaldehyde is reacted with an appropriate boronic acid in the presence of a palladium catalyst .
Industrial Production Methods: For industrial-scale production, the Suzuki-Miyaura coupling reaction is preferred due to its high yield and mild reaction conditions. This method involves the use of boronic acids and palladium catalysts, which are readily available and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2-iodonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluoro-2-iodonicotinic acid.
Reduction: Reduction reactions can convert it into 5-fluoro-2-iodonicotinalcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under mild conditions.
Major Products:
Oxidation: 5-Fluoro-2-iodonicotinic acid.
Reduction: 5-Fluoro-2-iodonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Fluoro-2-iodonicotinaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-iodonicotinaldehyde is primarily based on its ability to participate in various chemical reactions. Its molecular targets and pathways include:
Enzyme Inhibition: It can inhibit specific enzymes by forming covalent bonds with active site residues.
Signal Transduction: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Gene Expression: It can influence gene expression by binding to DNA or RNA and affecting transcription or translation processes.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-iodonicotinaldehyde
- 5-Fluoro-2-iodobenzaldehyde
- 5-Fluoro-2-iodonicotinic acid
Comparison: 5-Fluoro-2-iodonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C6H3FINO |
|---|---|
Poids moléculaire |
251.00 g/mol |
Nom IUPAC |
5-fluoro-2-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3FINO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H |
Clé InChI |
BNRUQOORZPMYLX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C=O)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848563.png)
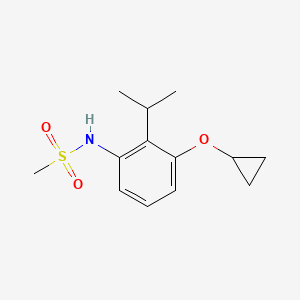
![[6-Methoxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14848572.png)
![1-(4-Fluorophenyl)-3-[3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14848597.png)
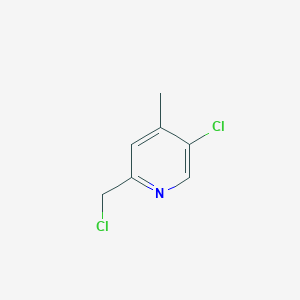
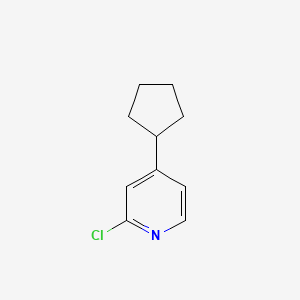
![(7-Methoxyimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B14848607.png)
